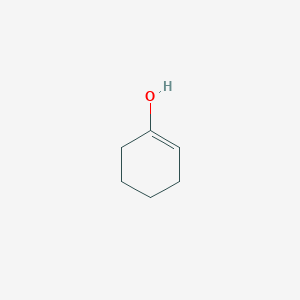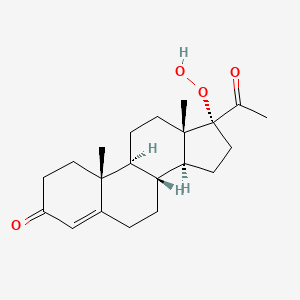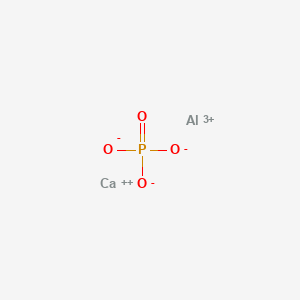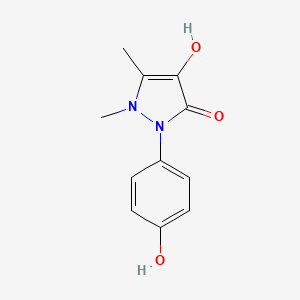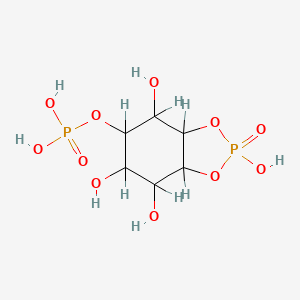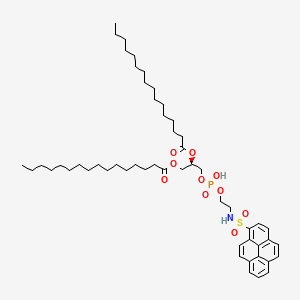
Clorprenaline
Overview
Description
Clorprenaline is a β2-adrenergic receptor agonist primarily used as a bronchodilator for the treatment of bronchial asthma, bronchitis, and other respiratory diseases . It is also known for its potential as a lean meat-boosting feed additive due to its ability to promote muscle mass growth and decrease fat accumulation in animals .
Mechanism of Action
Target of Action
Clorprenaline, also known as a β2-adrenergic receptor agonist, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to bronchodilation, making this compound an effective treatment for conditions like bronchial asthma and bronchitis .
Mode of Action
As a β2-adrenergic receptor agonist, this compound binds to these receptors, mimicking the action of epinephrine and norepinephrine, natural compounds in the body. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Biochemical Pathways
The activation of β2-adrenergic receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) within the cells. The increased cAMP levels then activate protein kinase A, which inhibits the contraction of smooth muscle cells, leading to bronchodilation . This pathway plays a crucial role in the therapeutic effects of this compound in treating respiratory diseases.
Pharmacokinetics
Therefore, understanding the stability of this compound under various conditions is crucial for its effective use .
Result of Action
The primary molecular and cellular effect of this compound’s action is the relaxation of the bronchial smooth muscle. This results in bronchodilation, which improves airflow and reduces symptoms in conditions like bronchial asthma and bronchitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is known to be incompatible with strong oxidizing agents and strong bases, which can affect its stability . Therefore, understanding the stability of this compound under various environmental conditions is essential for its effective use .
Biochemical Analysis
Biochemical Properties
Clorprenaline plays a significant role in biochemical reactions by interacting with β2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells . This compound also interacts with various enzymes and proteins involved in intracellular signaling pathways, contributing to its therapeutic effects.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In bronchial smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which activates protein kinase A (PKA) and leads to the phosphorylation of target proteins . This process reduces intracellular calcium levels, resulting in muscle relaxation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2-adrenergic receptors . These effects contribute to its bronchodilatory and anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound binds to β2-adrenergic receptors on the cell surface, triggering a conformational change that activates the associated G protein . This activation stimulates adenylate cyclase, increasing cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to muscle relaxation and inhibition of inflammatory mediator release . This compound’s molecular mechanism also involves the modulation of gene expression through cAMP-responsive elements in the promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its bronchodilatory effects over extended periods, but its efficacy may decrease due to receptor desensitization . Long-term exposure to this compound can also lead to changes in gene expression and cellular metabolism, which may impact its therapeutic effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At therapeutic doses, this compound effectively promotes muscle growth and reduces fat accumulation . At higher doses, it may cause adverse effects such as tachycardia, hypertension, and muscle tremors . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to adrenergic signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels . This compound’s effects on metabolic flux and metabolite levels are mediated through its action on β2-adrenergic receptors, influencing energy metabolism and muscle growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as muscle and adipose tissue . This property contributes to its effectiveness as a bronchodilator and muscle growth promoter.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors on the cell membrane . Upon binding to β2-adrenergic receptors, this compound triggers intracellular signaling cascades that affect various cellular compartments . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clorprenaline can be synthesized through a series of chemical reactions involving the chlorination of benzyl alcohol followed by amination and subsequent purification steps. The process typically involves the following steps:
Chlorination: Benzyl alcohol is chlorinated to form 2-chlorobenzyl alcohol.
Amination: The chlorinated product is then reacted with isopropylamine to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The process includes stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Clorprenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis, thermal conditions, and exposure to sunlight . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clorprenaline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Clorprenaline is similar to other β2-adrenergic receptor agonists such as:
Salbutamol: Used as a bronchodilator for asthma treatment.
Clenbuterol: Known for its muscle growth-promoting properties.
Orciprenaline: Another bronchodilator with similar pharmacological effects.
What sets this compound apart is its dual application as both a bronchodilator and a potential feed additive for promoting lean meat production .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


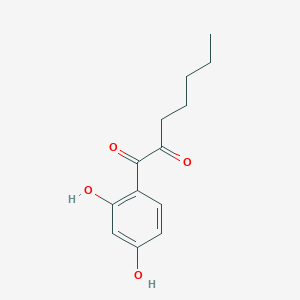

![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)
